4-Methylbenzenesulfonohydrazide

Beschreibung

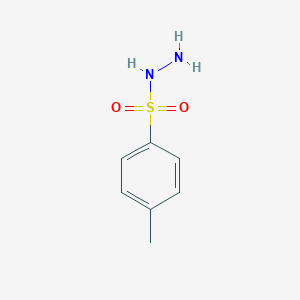

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGLPKIVTVWCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051756 | |

| Record name | Toluene-4-sulphonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White nearly odorless powder; [Alfa Aesar MSDS] | |

| Record name | p-Toluenesulfonyl hydrazide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1576-35-8 | |

| Record name | Tosylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1576-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Toluenesulfonyl hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001576358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-methyl-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Toluene-4-sulphonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluene-4-sulphonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUENESULFONYLHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR93R5002M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylbenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methylbenzenesulfonohydrazide, a versatile reagent in organic synthesis. This document details the prevalent synthetic methodology, purification techniques, and a full suite of characterization protocols, including spectroscopic and physical property analysis. All quantitative data is presented in clear, tabular formats for ease of comparison and interpretation.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound (also known as p-toluenesulfonylhydrazide or TSH) involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate.[1][2][3][4] This nucleophilic substitution reaction is typically carried out in a suitable solvent to yield the desired product.[1][4]

Synthesis Pathway

The reaction proceeds via the nucleophilic attack of the hydrazine on the electrophilic sulfur atom of the p-toluenesulfonyl chloride, leading to the formation of this compound and hydrochloric acid as a byproduct.[3]

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is a modification of a previously published procedure.[1]

Materials:

-

p-Toluenesulfonyl chloride

-

Hydrazine hydrate (85% or 95%)[1]

-

Tetrahydrofuran (THF)[1]

-

Distilled water

-

Celite

Equipment:

-

Three-necked round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

Procedure:

-

In a 1 L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 200 g (1.05 moles) of p-toluenesulfonyl chloride in 350 ml of tetrahydrofuran.[1]

-

Cool the stirred mixture to 10–15 °C using an ice bath.[1]

-

Slowly add a solution of 135 ml of 85% hydrazine hydrate (2.22 moles) in water, maintaining the reaction temperature between 10 °C and 20 °C.[1]

-

After the addition is complete, continue stirring for an additional 15 minutes.[1]

-

Transfer the reaction mixture to a separatory funnel and discard the lower aqueous layer.[1]

-

Filter the upper tetrahydrofuran layer through a bed of Celite to remove any suspended particles.[1]

-

Wash the Celite with a small amount of tetrahydrofuran.[1]

-

Combine the clear filtrates and, while stirring vigorously, slowly add two volumes of distilled water to precipitate the product.[1]

-

Collect the white, fluffy crystalline needles of this compound by suction filtration.[1]

-

Wash the collected solid with cold water and air dry or dry in a vacuum.[4]

Purification

The crude product can be purified by recrystallization. A common method involves dissolving the compound in hot methanol, filtering, and then precipitating the pure product by adding distilled water.[4]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. This section outlines the key analytical techniques and expected results.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₁₀N₂O₂S | [2] |

| Molecular Weight | 186.23 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 105-107 °C | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol and methanol. | [2] |

Spectroscopic Analysis

Spectroscopic methods provide detailed structural information about the synthesized molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:

-

Prepare a sample by dissolving 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Process the acquired data to obtain the final spectra for analysis.

¹H NMR Data (300 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.87 | d | 2H | Aromatic (ortho to SO₂) |

| 7.61 | d | 2H | Aromatic (meta to SO₂) |

| 4.85 | s | 2H | -NH₂ |

| 2.42 | s | 3H | -CH₃ |

Note: The ¹H NMR data presented is for a derivative, 4-methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide, as a direct spectrum for the parent compound was not available in the search results. However, the aromatic and methyl proton signals are expected to be in similar regions for this compound.[5]

¹³C NMR Data (75 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| 146.90 | Aromatic C (ipso to SO₂) |

| 144.04 | Aromatic C (ipso to CH₃) |

| 130.04 | Aromatic CH |

| 127.74 | Aromatic CH |

| 21.8 | -CH₃ |

Note: Similar to the ¹H NMR data, this ¹³C NMR data is for a derivative. The aromatic and methyl carbon signals are indicative.[5]

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Prepare a sample of the synthesized compound, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H stretching |

| ~2921, 2854 | C-H stretching (aromatic and aliphatic) |

| ~1598 | C=C stretching (aromatic) |

| ~1355, 1167 | S=O stretching (sulfonyl) |

Reference for IR data is based on a derivative, but the key functional group vibrations are expected to be similar.[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique (e.g., Electron Ionization - EI).

-

Acquire the mass spectrum.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Expected Mass Spectrum Data:

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular Ion) |

Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of the synthesized this compound.

Caption: Workflow for Characterization.

Conclusion

This guide has provided a detailed protocol for the synthesis of this compound via the reaction of p-toluenesulfonyl chloride and hydrazine hydrate. Furthermore, a comprehensive suite of analytical techniques for its characterization has been outlined, complete with expected data and experimental methodologies. The provided information will be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable preparation and verification of this important chemical reagent.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 99% Pure p-Toluenesulfonyl Hydrazide – Powerful & Reliable [ketonepharma.com]

- 3. Preparation of 4-Methylbenzenesulfonhydrazide - Senzhuo Industry Co.,Ltd [senzhuoindustry.com]

- 4. 4-Methylbenzenesulfonhydrazide | 1576-35-8 [chemicalbook.com]

- 5. 4-Methyl-N-(1-benzyl)-N’-(1-benzylidene)benzenesulfonohydrazide | MDPI [mdpi.com]

An In-depth Technical Guide to p-Toluenesulfonylhydrazide: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction: p-Toluenesulfonylhydrazide, commonly referred to as TSH, is a versatile and widely utilized reagent in organic synthesis. Its unique chemical reactivity makes it an indispensable tool in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physical and chemical properties of p-toluenesulfonylhydrazide, with a focus on its applications in key synthetic transformations. Detailed experimental protocols and mechanistic insights are provided to assist researchers, scientists, and drug development professionals in effectively employing this valuable compound.

Physical Properties

p-Toluenesulfonylhydrazide is a white to off-white crystalline powder that is stable under normal storage conditions.[1] Key physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₇H₁₀N₂O₂S | [1] |

| Molecular Weight | 186.23 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 103-110 °C | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol, methanol, and other organic solvents. | [1] |

| CAS Number | 1576-35-8 | [1] |

Spectral Data

The structural characterization of p-toluenesulfonylhydrazide is confirmed by various spectroscopic techniques. Below is a summary and interpretation of its key spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of p-toluenesulfonylhydrazide exhibits characteristic signals corresponding to the protons of the tosyl group and the hydrazide moiety.

-

Aromatic Protons (AA'BB' system): Two doublets are typically observed in the aromatic region (δ 7.2-7.8 ppm). The protons ortho to the sulfonyl group appear downfield (δ ~7.7 ppm) compared to the protons meta to the sulfonyl group (δ ~7.3 ppm) due to the electron-withdrawing nature of the SO₂ group.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group on the toluene ring appears upfield (δ ~2.4 ppm).

-

Hydrazide Protons (-NHNH₂): The protons of the hydrazide group are exchangeable and their chemical shifts can vary depending on the solvent and concentration. They typically appear as broad singlets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework of p-toluenesulfonylhydrazide.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 125-145 ppm). The ipso-carbon attached to the sulfonyl group and the carbon bearing the methyl group will have distinct chemical shifts from the other aromatic carbons.

-

Methyl Carbon: The carbon of the methyl group will appear at a characteristic upfield chemical shift (δ ~21 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of p-toluenesulfonylhydrazide displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3300-3400 | N-H stretching vibrations (hydrazide) |

| 3000-3100 | C-H stretching vibrations (aromatic) |

| 2850-3000 | C-H stretching vibrations (methyl) |

| 1595 | C=C stretching vibrations (aromatic ring) |

| 1340-1370 | Asymmetric SO₂ stretching vibration |

| 1160-1190 | Symmetric SO₂ stretching vibration |

Chemical Properties and Reactivity

p-Toluenesulfonylhydrazide's utility in organic synthesis stems from its diverse reactivity, primarily centered around the hydrazide functionality. It serves as a precursor to tosylhydrazones, which are key intermediates in several important name reactions.

Synthesis of p-Toluenesulfonylhydrazide

p-Toluenesulfonylhydrazide is typically synthesized through the reaction of p-toluenesulfonyl chloride with hydrazine hydrate.[2]

Caption: Synthesis of p-Toluenesulfonylhydrazide.

Experimental Protocol: Synthesis of p-Toluenesulfonylhydrazide

-

In a well-ventilated fume hood, dissolve p-toluenesulfonyl chloride in a suitable organic solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add hydrazine hydrate to the cooled solution with vigorous stirring. An exothermic reaction will occur.

-

After the addition is complete, continue stirring at room temperature to ensure the reaction goes to completion.

-

The product, p-toluenesulfonylhydrazide, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining hydrazine and salts.

-

Dry the product under vacuum to obtain pure p-toluenesulfonylhydrazide.

Formation of Tosylhydrazones

p-Toluenesulfonylhydrazide readily condenses with aldehydes and ketones to form the corresponding p-toluenesulfonylhydrazones (tosylhydrazones).[2] This reaction is often the first step in the Shapiro, Bamford-Stevens, and Wolff-Kishner reactions.

Caption: Formation of a Tosylhydrazone.

Key Reactions Involving p-Toluenesulfonylhydrazide

The Shapiro reaction is the conversion of a tosylhydrazone to an alkene using two equivalents of a strong organolithium base, such as n-butyllithium or methyllithium.[3][4] This reaction proceeds through a vinyllithium intermediate and generally leads to the formation of the less substituted (kinetic) alkene.[4]

Caption: Shapiro Reaction Pathway.

Experimental Protocol: Shapiro Reaction of Camphor Tosylhydrazone [5]

-

Prepare the tosylhydrazone of camphor by reacting camphor with p-toluenesulfonylhydrazide in ethanol with a catalytic amount of acid.[5]

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the camphor tosylhydrazone in anhydrous diethyl ether under an inert atmosphere.[5]

-

Cool the suspension in an ice-water bath.

-

Slowly add two equivalents of methyllithium in diethyl ether to the stirred suspension.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting alkene (camphene) by distillation or chromatography.

The Bamford-Stevens reaction is the base-catalyzed decomposition of tosylhydrazones to form alkenes.[6][7] The reaction can proceed through either a carbocation or a carbene intermediate, depending on the solvent used.[6][7] In protic solvents, the reaction favors the formation of the more substituted (thermodynamic) alkene via a carbocationic pathway.[6][7]

Caption: Bamford-Stevens Reaction Pathway.

Experimental Protocol: Bamford-Stevens Reaction [8]

-

Prepare the tosylhydrazone of the desired aldehyde or ketone.

-

In a round-bottom flask, dissolve the tosylhydrazone in a suitable solvent (e.g., ethylene glycol for the protic pathway).

-

Add a strong base, such as sodium methoxide, to the solution.

-

Heat the reaction mixture to a temperature sufficient to induce decomposition of the tosylhydrazone and evolution of nitrogen gas.

-

After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.

-

Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent and purify the resulting alkene by distillation or chromatography.

The Wolff-Kishner reduction is a method for the deoxygenation of aldehydes and ketones to the corresponding alkanes.[9][10] While traditionally carried out with hydrazine hydrate and a strong base at high temperatures, a modified procedure can utilize p-toluenesulfonylhydrazide as a precursor to the necessary hydrazone.[11] The reaction is particularly useful for base-stable compounds.[9]

Caption: Wolff-Kishner Reduction using TSH.

Experimental Protocol: Modified Wolff-Kishner Reduction (Huang-Minlon Modification) [11]

-

In a round-bottom flask fitted with a distillation head and a condenser, combine the carbonyl compound, hydrazine hydrate (or form the hydrazone in situ from p-toluenesulfonylhydrazide), and a high-boiling solvent like diethylene glycol.

-

Add a strong base, such as potassium hydroxide pellets.

-

Heat the mixture to reflux to form the hydrazone. Water and excess hydrazine can be distilled off to increase the reaction temperature.

-

Continue heating the reaction mixture to a high temperature (typically around 200 °C) to effect the decomposition of the hydrazone and the formation of the alkane.

-

After the reaction is complete, cool the mixture and dilute it with water.

-

Extract the product with an organic solvent.

-

Wash the organic extract, dry it, and remove the solvent.

-

Purify the resulting alkane by distillation or chromatography.

Applications in Drug Development

The reactions facilitated by p-toluenesulfonylhydrazide are of significant importance in the synthesis of pharmaceutical compounds. The ability to introduce carbon-carbon double bonds with regiocontrol (Shapiro and Bamford-Stevens reactions) and to perform deoxygenations (Wolff-Kishner reduction) are crucial transformations in the construction of complex molecular scaffolds found in many drug candidates. For instance, the Shapiro reaction has been employed in the total synthesis of complex natural products with potential therapeutic applications.

Safety and Handling

p-Toluenesulfonylhydrazide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

p-Toluenesulfonylhydrazide is a powerful and versatile reagent with a broad range of applications in modern organic synthesis. Its ability to serve as a precursor to tosylhydrazones opens up access to important synthetic transformations, including the Shapiro, Bamford-Stevens, and Wolff-Kishner reactions. A thorough understanding of its physical and chemical properties, as well as the detailed experimental protocols for its key reactions, is essential for researchers and professionals in the field of drug development and chemical synthesis. This guide provides a solid foundation for the effective and safe utilization of this important synthetic tool.

References

- 1. jk-sci.com [jk-sci.com]

- 2. p-Toluenesulfonyl hydrazide - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. grokipedia.com [grokipedia.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Wolff-Kishner Reduction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Structure Elucidation and Spectral Data of CAS 1576-35-8: 4-Methylbenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and spectral analysis of the compound corresponding to CAS number 1576-35-8, scientifically known as 4-Methylbenzenesulfonohydrazide. This compound is also commonly referred to as p-Toluenesulfonylhydrazide or Tosylhydrazide. It is a versatile reagent in organic synthesis, notably utilized in the Shapiro and Bamford-Stevens reactions for the formation of alkenes.[1][2][3][4]

Chemical Structure and Properties

IUPAC Name: this compound[5] Synonyms: p-Toluenesulfonylhydrazide, Tosylhydrazide, TSH[6] CAS Number: 1576-35-8 Molecular Formula: C₇H₁₀N₂O₂S[5] Molecular Weight: 186.23 g/mol [5] Appearance: White solid[5] Melting Point: 108-110 °C[5]

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₂S |

| Molecular Weight | 186.23 g/mol |

| Melting Point | 108-110 °C |

| Appearance | White solid |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with hydrazine hydrate.[6][7][8]

Procedure:

-

A solution of p-toluenesulfonyl chloride (1.05 moles) in tetrahydrofuran (350 mL) is prepared in a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel.[7]

-

The mixture is cooled to 10-15 °C using an ice bath.[7]

-

A solution of 85% hydrazine hydrate (2.22 moles) in water is added dropwise to the stirred mixture, maintaining the temperature between 10 and 20 °C.[7]

-

After the addition is complete, stirring is continued for an additional 15 minutes.[7]

-

The reaction mixture is then transferred to a separatory funnel, and the lower aqueous layer is discarded.[7]

-

The upper tetrahydrofuran layer is filtered to remove any suspended particles.[7]

-

The clear filtrate is stirred vigorously while two volumes of distilled water are slowly added, causing the product to precipitate as white crystalline needles.[7]

-

The solid product is collected by filtration, washed with distilled water, and air-dried to yield this compound.[7]

Spectroscopic Analysis

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Instrument: Bruker Avance 400 MHz NMR Spectrometer.[9]

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) at 0 ppm.[10]

-

Parameters: A standard proton experiment is run at room temperature with a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

-

Instrument: Bruker Avance 100 MHz NMR Spectrometer.[9]

-

Sample Preparation: A concentration of 50-100 mg of the compound in 0.7 mL of DMSO-d₆ is used.

-

Parameters: A proton-decoupled ¹³C experiment is performed at room temperature. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

2.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

KBr Pellet Method: [11][12][13]

-

Approximately 1-2 mg of this compound is finely ground in an agate mortar.[12]

-

About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added to the mortar.[12][13]

-

The sample and KBr are thoroughly mixed and ground to a fine, homogeneous powder.[12]

-

A portion of the mixture is transferred to a pellet press die.

-

A pressure of 5-7 tons is applied for several minutes to form a transparent or translucent pellet.[14]

-

The pellet is then placed in the sample holder of the FTIR spectrometer for analysis.

2.2.3 Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

-

Sample Introduction: The sample is introduced via the GC inlet after being dissolved in a volatile solvent like dichloromethane or ethyl acetate.

-

Ionization Energy: A standard electron energy of 70 eV is used to induce ionization and fragmentation.[15]

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

Spectral Data

¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.16 | s | 1H | -SO₂NH- |

| 7.73 | d | 2H | Ar-H (ortho to -SO₂) |

| 7.49-7.01 | m | 2H | Ar-H (meta to -SO₂) |

| 5.76 | s | 2H | -NH₂ |

| 2.37 | s | 3H | Ar-CH₃ |

Note: The chemical shifts for the NH and NH₂ protons are exchangeable with D₂O and may vary in position and intensity depending on sample concentration and purity.[16]

¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| 143.79 | Ar-C (ipso, attached to -SO₂) |

| 137.67 | Ar-C (ipso, attached to -CH₃) |

| 130.13 | Ar-CH (meta to -SO₂) |

| 127.41 | Ar-CH (ortho to -SO₂) |

| 21.47 | Ar-CH₃ |

Note: Assignments are based on typical chemical shifts for substituted benzene rings.[16]

FTIR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3320-3200 | Strong, Broad | N-H stretching (hydrazide) |

| 3050-3020 | Medium | Aromatic C-H stretching |

| 1600 | Medium | Aromatic C=C stretching |

| 1340 | Strong | Asymmetric SO₂ stretching |

| 1160 | Strong | Symmetric SO₂ stretching |

| 815 | Strong | C-H out-of-plane bending (p-disubstituted) |

Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 186 | Moderate | [M]⁺ (Molecular Ion) |

| 155 | High | [M - NHNH₂]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Visualization of a Key Reaction Pathway: The Shapiro Reaction

As this compound is a synthetic reagent, a signaling pathway is not applicable. Instead, a key reaction where it is a precursor, the Shapiro reaction, is visualized below. This reaction converts a ketone or aldehyde into an alkene via a tosylhydrazone intermediate.[1][2][3][4]

Caption: The reaction mechanism of the Shapiro reaction.

Conclusion

The structural elucidation of this compound (CAS 1576-35-8) is well-established through a combination of spectroscopic techniques. ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry provide a consistent and detailed picture of its molecular structure. The experimental protocols outlined in this guide offer a basis for the reproducible synthesis and analysis of this important organic reagent. Its utility in synthetic chemistry, particularly in the formation of carbon-carbon double bonds via the Shapiro reaction, underscores its significance for researchers and drug development professionals.

References

- 1. Shapiro_reaction [chemeurope.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Shapiro reaction | PPTX [slideshare.net]

- 4. Shapiro Reaction [organic-chemistry.org]

- 5. p-Toluenesulfonyl hydrazide - Wikipedia [en.wikipedia.org]

- 6. 99% Pure p-Toluenesulfonyl Hydrazide – Powerful & Reliable [ketonepharma.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. rsc.org [rsc.org]

- 10. mason.gmu.edu [mason.gmu.edu]

- 11. eng.uc.edu [eng.uc.edu]

- 12. shimadzu.com [shimadzu.com]

- 13. How Do You Prepare A Ftir Sample With Kbr? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 14. youtube.com [youtube.com]

- 15. uni-saarland.de [uni-saarland.de]

- 16. rsc.org [rsc.org]

An In-Depth Technical Guide to p-Toluenesulfonyl Hydrazide: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonyl hydrazide (TsNHNH₂), commonly known as tosylhydrazide, is a versatile and widely utilized reagent in organic synthesis. Since its discovery, it has become an indispensable tool for a variety of chemical transformations, most notably in the formation of alkenes from carbonyl compounds via the Shapiro reaction and as a source of diimide for reductions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of p-toluenesulfonyl hydrazide, with a focus on detailed experimental protocols and the underlying reaction mechanisms.

Discovery and History

The preparation of p-toluenesulfonyl hydrazide is a relatively straightforward synthetic transformation. While the exact first synthesis is not extensively documented in a singular seminal publication, its preparation follows from the well-established chemistry of sulfonyl chlorides and hydrazines. Early methods for the synthesis of arylsulfonylhydrazides involved the reaction of a sulfonyl chloride with hydrazine. A significant and widely referenced procedure for the preparation of p-toluenesulfonyl hydrazide was published in Organic Syntheses, which provides a reliable and scalable method.[1]

The true impact of p-toluenesulfonyl hydrazide on organic synthesis was realized with the discovery of the Shapiro reaction by Robert H. Shapiro in 1967.[2][3] This reaction provided a novel and efficient method for the conversion of ketones and aldehydes to olefins through the decomposition of their corresponding tosylhydrazones using strong bases.[2][3][4] The Shapiro reaction offered a valuable alternative to other olefination methods and has been extensively used in the total synthesis of complex natural products.[2]

Physicochemical Properties

p-Toluenesulfonyl hydrazide is a white to off-white crystalline solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀N₂O₂S | [5][6][7] |

| Molecular Weight | 186.23 g/mol | [5][7] |

| Melting Point | 108-110 °C | [6] |

| Appearance | White to off-white crystalline powder | [5][7] |

| Solubility | Soluble in many organic solvents, slightly soluble in water | [6][7] |

| CAS Number | 1576-35-8 | [5] |

Spectral Data

¹H NMR Spectrum (CDCl₃): The ¹H NMR spectrum of p-toluenesulfonyl hydrazide in CDCl₃ typically shows the following signals: a singlet for the methyl protons, multiplets for the aromatic protons, and signals for the hydrazide protons.[5][8]

Infrared (IR) Spectrum: The IR spectrum of p-toluenesulfonyl hydrazide exhibits characteristic absorption bands corresponding to N-H stretching, S=O stretching (asymmetric and symmetric), and aromatic C-H and C=C stretching vibrations.[5]

Experimental Protocols

Synthesis of p-Toluenesulfonyl Hydrazide

This procedure is adapted from Organic Syntheses.[1]

Materials:

-

p-Toluenesulfonyl chloride (TsCl)

-

Hydrazine hydrate (85%)

-

Tetrahydrofuran (THF)

-

Distilled water

-

Celite

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of p-toluenesulfonyl chloride (1.05 moles) in tetrahydrofuran (350 mL) is prepared.

-

The mixture is cooled to 10-15 °C in an ice bath.

-

A solution of 85% hydrazine hydrate (2.22 moles) in water is added dropwise to the stirred solution, maintaining the temperature between 10 and 20 °C.

-

After the addition is complete, stirring is continued for an additional 15 minutes.

-

The reaction mixture is then transferred to a separatory funnel, and the lower aqueous layer is discarded.

-

The upper THF layer is filtered through a bed of Celite to remove any suspended solids.

-

The clear filtrate is stirred vigorously while two volumes of distilled water are slowly added.

-

The precipitated p-toluenesulfonyl hydrazide is collected by vacuum filtration, washed with distilled water, and air-dried.

Expected Yield: 91-94%

The Shapiro Reaction: General Procedure

The Shapiro reaction involves two main steps: the formation of the tosylhydrazone and its subsequent decomposition.[2][3][4]

Step 1: Formation of the Tosylhydrazone

Materials:

-

Aldehyde or ketone

-

p-Toluenesulfonyl hydrazide

-

Methanol or ethanol

Procedure:

-

The carbonyl compound is dissolved in methanol or ethanol.

-

An equimolar amount of p-toluenesulfonyl hydrazide is added to the solution.

-

The mixture is stirred at room temperature or gently heated until the reaction is complete (often indicated by the precipitation of the tosylhydrazone).

-

The tosylhydrazone is isolated by filtration and can be used in the next step with or without further purification.

Step 2: Decomposition of the Tosylhydrazone

Materials:

-

Tosylhydrazone

-

Anhydrous aprotic solvent (e.g., hexane, diethyl ether, or THF with TMEDA)

-

Strong organolithium base (e.g., n-butyllithium or methyllithium, at least 2 equivalents)

-

Quenching agent (e.g., water, deuterium oxide, or other electrophile)

Procedure:

-

The tosylhydrazone is suspended or dissolved in an anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C).

-

At least two equivalents of the organolithium base are added dropwise to the mixture.

-

The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

-

The resulting vinyllithium intermediate is then quenched by the addition of water or another suitable electrophile.

-

Standard aqueous workup and purification by chromatography or distillation afford the desired alkene.

Reaction Mechanisms and Pathways

Synthesis of p-Toluenesulfonyl Hydrazide

The synthesis of p-toluenesulfonyl hydrazide is a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.

Caption: Synthesis of p-toluenesulfonyl hydrazide.

The Shapiro Reaction Mechanism

The Shapiro reaction proceeds through a well-defined mechanistic pathway involving deprotonation, elimination, and nitrogen extrusion.

Caption: Mechanism of the Shapiro Reaction.

Applications in Drug Development and Organic Synthesis

The versatility of p-toluenesulfonyl hydrazide has made it a valuable reagent in various areas of chemical research and development:

-

Alkene Synthesis: The Shapiro reaction is a cornerstone for the regioselective synthesis of alkenes, particularly less substituted olefins, which are common structural motifs in natural products and pharmaceutical agents.[2][3]

-

Diimide Reduction: Thermal decomposition of p-toluenesulfonyl hydrazide generates diimide (N₂H₂) in situ, which is a mild and selective reducing agent for the conversion of non-polar double and triple bonds to the corresponding saturated systems.

-

Formation of Diazo Compounds: Tosylhydrazones derived from aldehydes and ketones can be converted to diazo compounds, which are important precursors for carbene chemistry and various cycloaddition reactions.

-

Wolff-Kishner Reduction: In some modifications, tosylhydrazones can be used in Wolff-Kishner-type reductions to deoxygenate carbonyl compounds.[7]

-

Foaming Agent: In polymer chemistry, p-toluenesulfonyl hydrazide is used as a blowing agent, where its thermal decomposition releases nitrogen gas to create foamed plastics and rubbers.[6]

Conclusion

p-Toluenesulfonyl hydrazide has a rich history rooted in fundamental organic chemistry and has evolved into a powerful and versatile reagent for modern synthetic challenges. Its role in the Shapiro reaction alone has solidified its importance in the synthesis of complex molecules. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the properties, preparation, and reaction scope of p-toluenesulfonyl hydrazide is essential for leveraging its full potential in the design and execution of innovative synthetic strategies.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. P-Toluenesulfonylhydrazide | C7H10N2O2S | CID 15303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. p-Toluenesulfonyl hydrazide - Wikipedia [en.wikipedia.org]

- 7. 99% Pure p-Toluenesulfonyl Hydrazide – Powerful & Reliable [ketonepharma.com]

- 8. spectrabase.com [spectrabase.com]

4-Methylbenzenesulfonohydrazide safety data sheet and handling

An In-depth Technical Guide to 4-Methylbenzenesulfonohydrazide: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling procedures, and detailed experimental protocols for this compound (also known as p-Toluenesulfonylhydrazide, TsNHNH₂, or TSH). The information is intended to ensure its safe and effective use in research and development environments.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] It is a versatile reagent in organic synthesis, primarily used for the preparation of tosylhydrazones and as a source of diimide.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂O₂S | [4] |

| Molecular Weight | 186.23 g/mol | [4] |

| Melting Point | 103-108 °C (lit.) | [4] |

| Boiling Point | 340.5 ± 35.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Flash Point | 159.7 ± 25.9 °C | [4] |

| Water Solubility | 5 g/L (at 15 °C) | [2] |

| pKa | 9.39 ± 0.10 (Predicted) | [2] |

| LogP | 0.32 | [4] |

| Appearance | White to off-white crystalline powder | [1] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling. It is toxic if swallowed, can cause serious eye irritation, and poses a fire and explosion risk upon heating, especially under confinement.[5][6][7]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Self-reactive substances and mixtures | Type C | H242: Heating may cause a fire. |

| Acute toxicity, Oral | 3 | H301: Toxic if swallowed. |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation. |

| Hazardous to the aquatic environment, long-term | 2 | H411: Toxic to aquatic life with long lasting effects. |

Toxicological Data

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference(s) |

| LD50 | Intraperitoneal | Mouse | 1200 mg/kg | Details not reported other than lethal dose value. | [4] |

Thermal Decomposition Hazards

Studies using differential scanning calorimetry have shown that the thermal decomposition of pure this compound can be vigorous, releasing significant heat and gaseous products, which poses an explosion risk.[8]

| Parameter | Value |

| Apparent Activation Energy | 173.39 kJ mol⁻¹ |

| TD24 (Temperature for 24-hour TMRad) | 46.8 °C |

| TD8 (Temperature for 8-hour TMRad) | 56 °C |

| Primary Gaseous Decomposition Products | Nitrogen, Water |

| Other Decomposition Products | Aryl disulphides, Sulphide sulphonates |

TMRad (Time to Maximum Rate under adiabatic conditions) indicates the time required for a runaway reaction. Source:[8]

Handling, Storage, and Personal Protective Equipment (PPE)

Safe Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

Caption: General workflow for safe handling of this compound.

Storage Requirements

-

General Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[5]

-

Temperature: For long-term stability, store in a freezer under -20°C.[2]

-

Atmosphere: Keep under an inert atmosphere as the material can be moisture and light sensitive.[2]

-

Incompatibilities: Store away from incompatible substances such as acids, bases, strong oxidizing agents, finely powdered metals, and other combustible materials.[5][6] Keep away from all sources of ignition.[5]

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] A face shield may be necessary where splash potential exists.[9]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat is standard, and chemical-resistant aprons or coveralls should be used for larger quantities or splash risks.[6]

-

Respiratory Protection: Use only with adequate ventilation, typically a chemical fume hood.[6] If a fume hood is not available or if dust/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[6]

Emergency and First-Aid Procedures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and give 2-4 cupfuls of milk or water. Immediately call a poison center or doctor.[6]

Experimental Protocols and Workflows

This compound is a cornerstone reagent in several important organic transformations.

Synthesis of this compound

The compound is typically prepared by the reaction of p-toluenesulfonyl chloride with hydrazine hydrate.[1]

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

A solution of water (300 mL) and hydrazine hydrate (12.5 g, 0.25 mol) is prepared and cooled to approximately 5°C in an ice-water bath.[1]

-

A solution of p-toluenesulfonyl chloride (5.54 g, 0.025 mol) in tetrahydrofuran (THF, 50 mL) is added slowly to the stirred hydrazine solution. The reaction temperature must be maintained below 8°C during the addition.[1]

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes.[1]

-

The THF is subsequently removed by distillation under reduced pressure.[1]

-

The resulting white solid product is isolated by filtration and washed three times with cold water (15 mL each).[1]

-

The final product is dried in the air overnight to yield pure p-toluenesulfonyl hydrazide (expected yield: ~89%).[1]

Preparation of a Tosylhydrazone (e.g., Benzaldehyde Tosylhydrazone)

A primary use of this compound is its condensation with aldehydes and ketones to form tosylhydrazones, which are key intermediates in reactions like the Shapiro and Wolff-Kishner reductions.[10]

Detailed Protocol:

-

In a 125-mL Erlenmeyer flask, add this compound (14.6 g, 0.078 mol) and absolute methanol (25 mL).[10]

-

Swirl the resulting slurry and rapidly add freshly distilled benzaldehyde (7.50 g, 0.071 mol). A mild exothermic reaction will occur, and the solid will dissolve.[10]

-

Within a few minutes, the product, benzaldehyde tosylhydrazone, will begin to crystallize.[10]

-

After 15 minutes, cool the mixture in an ice bath to maximize crystallization.[10]

-

Collect the product on a Büchner funnel, wash it with a small volume of cold methanol, and dry it under vacuum. The expected yield is 87–93%.[10]

Use in Alkene Synthesis (Shapiro Reaction)

The Shapiro reaction converts ketones and aldehydes to alkenes via the base-induced decomposition of their tosylhydrazone derivatives. It requires two equivalents of a strong organolithium base.[4][6]

References

- 1. 4-Methylbenzenesulfonhydrazide | 1576-35-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. investigacion.unirioja.es [investigacion.unirioja.es]

- 4. Shapiro Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

Solubility of p-Toluenesulfonyl Hydrazide in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluenesulfonyl hydrazide (tosylhydrazide) is a versatile reagent in organic synthesis, widely employed in the formation of tosylhydrazones, the Shapiro reaction, and as a source of diimide.[1] Its efficacy in these applications is intrinsically linked to its solubility in the reaction medium. This technical guide provides a comprehensive overview of the known solubility characteristics of tosylhydrazide in common organic solvents, outlines a detailed experimental protocol for its quantitative determination, and presents a typical workflow for its use in chemical synthesis.

Core Concepts: Solubility in Organic Chemistry

The solubility of a solid in a liquid solvent is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. Tosylhydrazide, with its polar sulfonyl and hydrazide groups and its nonpolar tolyl group, exhibits a nuanced solubility profile across the spectrum of organic solvents.

Quantitative Solubility Data

| Solvent Classification | Solvent Name | Chemical Formula | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) | Citation(s) |

| Polar Protic | Methanol | CH₃OH | Soluble, especially when heated | Data not available | - | [2][3] |

| Ethanol | C₂H₅OH | Soluble | Data not available | - | [3] | |

| Water | H₂O | Slightly soluble | 0.5 | 15 | [4][5] | |

| Polar Aprotic | Tetrahydrofuran (THF) | C₄H₈O | Soluble | Data not available | - | [2] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Assumed soluble based on structural similarity to other polar aprotic solvents | Data not available | - | ||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Assumed soluble based on structural similarity to other polar aprotic solvents | Data not available | - | ||

| Acetone | CH₃COCH₃ | Assumed soluble based on use as a solvent for related compounds | Data not available | - | ||

| Ethyl Acetate | CH₃COOC₂H₅ | Assumed soluble based on use as a solvent for related compounds | Data not available | - | ||

| Nonpolar Aromatic | Toluene | C₇H₈ | Insoluble | Data not available | - | [4] |

| Benzene | C₆H₆ | Insoluble | Data not available | - | [4] | |

| Alkanes | Alkanes (general) | - | Insoluble | Data not available | - | [1] |

Experimental Protocol: Determination of Tosylhydrazide Solubility

The following protocol outlines the isothermal equilibrium method, a reliable technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of p-toluenesulfonyl hydrazide in a given organic solvent at a specified temperature.

Materials:

-

p-Toluenesulfonyl hydrazide (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of tosylhydrazide to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath and stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in a preliminary experiment by measuring the concentration at different time points until it becomes constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, stop the stirring and allow the excess solid to settle for a defined period (e.g., 2-4 hours) at the same constant temperature.

-

Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtrate.

-

-

Gravimetric Analysis (for non-volatile solvents):

-

If the solvent is non-volatile, carefully evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, weigh the flask containing the dried tosylhydrazide residue.

-

The mass of the dissolved tosylhydrazide can be calculated by subtracting the initial weight of the empty flask.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Instrumental Analysis (for volatile solvents or higher accuracy):

-

Dilute the filtered aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of tosylhydrazide of known concentrations.

-

Analyze the standard solutions and the sample solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of tosylhydrazide in the sample solution from the calibration curve.

-

Calculate the original solubility, accounting for any dilutions made.

-

-

Data Reporting:

-

Report the solubility as an average of multiple determinations at each temperature.

-

Specify the temperature and the analytical method used.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of tosylhydrazide.

Caption: Workflow for determining tosylhydrazide solubility.

Synthetic Pathway: Formation of a Tosylhydrazone

Tosylhydrazide is a key reagent in the synthesis of tosylhydrazones from aldehydes and ketones. This reaction is often a crucial step in more complex transformations like the Shapiro reaction.

References

Synthesis of Tosylhydrazones from Aldehydes and Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tosylhydrazones from aldehydes and ketones. Tosylhydrazones are versatile and stable crystalline compounds that serve as crucial intermediates in a wide array of organic transformations.[1] Their primary utility lies in their role as convenient precursors for the in situ generation of diazo compounds, which are pivotal in various carbon-carbon and carbon-heteroatom bond-forming reactions.[2][3] This document details the underlying reaction mechanisms, offers a comparative analysis of different synthetic protocols—including traditional and modern environmentally benign methods—and presents quantitative data on reaction yields. Detailed experimental procedures and visual representations of reaction pathways and workflows are included to facilitate practical application in research and development settings, particularly within the pharmaceutical and fine chemical industries.[2]

Introduction

N-Tosylhydrazones are a class of organic compounds characterized by the functional group RR'C=N-NHTs, where Ts represents the tosyl (p-toluenesulfonyl) group.[4] They are readily synthesized through the condensation of an aldehyde or a ketone with p-toluenesulfonylhydrazide (tosylhydrazine).[3][5] The stability and crystalline nature of tosylhydrazones make them advantageous over the often unstable and explosive diazo compounds they can generate.[1] Consequently, they have found extensive application in a variety of named reactions, including the Shapiro reaction, the Bamford-Stevens reaction, and numerous transition-metal-catalyzed cross-coupling reactions.[4][6] These reactions are instrumental in the synthesis of complex organic molecules, including pharmaceutical intermediates, agrochemicals, and materials with specific optoelectronic properties.[2]

Reaction Mechanism

The formation of a tosylhydrazone is a condensation reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The reaction is typically catalyzed by an acid, which enhances the electrophilicity of the carbonyl carbon.[7]

-

Nucleophilic Attack: The terminal nitrogen atom of p-toluenesulfonylhydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate.

-

Dehydration: The tetrahedral intermediate subsequently eliminates a molecule of water to form the stable C=N double bond of the tosylhydrazone.

The overall reaction can be represented as follows:

CH₃C₆H₄SO₂NHNH₂ + R₂C=O → CH₃C₆H₄SO₂NHN=CR₂ + H₂O[5]

Below is a diagram illustrating the general reaction mechanism.

Caption: General mechanism for tosylhydrazone formation.

Experimental Protocols

Several methods have been developed for the synthesis of tosylhydrazones. The choice of method often depends on the substrate, desired purity, and environmental considerations.

Protocol 1: Conventional Synthesis in Ethanol

This is the classical method for preparing tosylhydrazones and is suitable for a wide range of aldehydes and ketones.[4][8][9]

Materials:

-

Aldehyde or Ketone (1.0 eq)

-

p-Toluenesulfonylhydrazide (1.0 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

Dissolve the aldehyde or ketone and an equimolar amount of p-toluenesulfonylhydrazide in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the solution.

-

Reflux the mixture for the appropriate time (typically 1-24 hours), monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystalline product by suction filtration.

-

Wash the product with a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum.

The workflow for this conventional synthesis is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Transformations Involving N-tosylhydrazones [scirp.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 5. p-Toluenesulfonyl hydrazide - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of 4-methylbenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of 4-methylbenzenesulfonohydrazide, also known as p-toluenesulfonylhydrazide (TSH). This compound is widely used in organic synthesis and as a foaming agent; however, its thermal instability presents significant safety considerations.[1] Understanding its decomposition behavior is crucial for safe handling, storage, and application, particularly in pharmaceutical development where thermal processes are common.

Core Concepts: Thermal Decomposition Profile

The thermal decomposition of this compound is an exothermic process that, if not controlled, can lead to a runaway reaction.[1] The decomposition is characterized by the evolution of gaseous products and the formation of various solid residues.[1] Key thermal analysis techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), have been employed to elucidate the thermal hazard and decomposition pathway of this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the thermal analysis of this compound.

| Parameter | Value | Analytical Technique(s) | Reference |

| Apparent Activation Energy (Ea) | 173.39 kJ mol⁻¹ | DSC, ARC | [1] |

| Time to Maximum Rate under Adiabatic Conditions (TMRad) for 24h (TD24) | 46.8 °C | ARC | [1] |

| Time to Maximum Rate under Adiabatic Conditions (TMRad) for 8h (TD8) | 56 °C | ARC | [1] |

| Melting Point | 103-108 °C | Not specified | |

| Primary Decomposition Products | Nitrogen, Water, Aryl disulphides, Sulphide sulphonates | Thermogravimetric-Infrared Spectrometry (TG-FTIR) | [1] |

Proposed Thermal Decomposition Pathway

While the exact, detailed mechanism of the thermal decomposition of this compound is complex and can be influenced by factors such as heating rate and the presence of impurities, a plausible reaction pathway can be proposed based on the identified decomposition products. The decomposition is believed to proceed through a series of radical and concerted reactions.

The key steps likely involve the initial homolytic cleavage of the N-N and S-N bonds, leading to the formation of various reactive intermediates. These intermediates then undergo further reactions to yield the final stable products.

References

p-Toluenesulfonylhydrazide: A Technical Guide to Reagent Grade Purity Standards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical purity standards for reagent-grade p-Toluenesulfonylhydrazide (TSH). As a widely utilized reagent in organic synthesis, particularly in the Shapiro reaction, the Wolff-Kishner reduction, and as a source of diimide, its purity is critical for reaction efficiency, yield, and the minimization of side products. This document outlines the key specifications, potential impurities, and analytical methodologies for ensuring the quality of p-Toluenesulfonylhydrazide in a laboratory setting.

p-Toluenesulfonylhydrazide: General Specifications

Table 1: Typical Specifications for Reagent Grade p-Toluenesulfonylhydrazide

| Parameter | Specification |

| Appearance | White to off-white crystalline powder |

| Assay (by HPLC) | ≥ 98.0%[2][3] |

| Melting Point | 103 - 110 °C |

| Solubility | Soluble in many organic solvents; insoluble in water and alkanes.[1] |

Potential Impurities in p-Toluenesulfonylhydrazide

The primary route of synthesis for p-Toluenesulfonylhydrazide involves the reaction of p-toluenesulfonyl chloride with hydrazine.[4] Impurities can arise from unreacted starting materials, side reactions, or degradation.

Table 2: Common Impurities and their Potential Sources

| Impurity | Chemical Structure | Potential Source |

| p-Toluenesulfonyl chloride | CH₃C₆H₄SO₂Cl | Unreacted starting material |

| p-Toluenesulfonamide | CH₃C₆H₄SO₂NH₂ | Hydrolysis of p-toluenesulfonyl chloride or side reaction |

| o-Toluenesulfonamide | o-CH₃C₆H₄SO₂NH₂ | Isomeric impurity in the p-toluenesulfonyl chloride starting material |

| p-Toluenesulfonic acid | CH₃C₆H₄SO₃H | Hydrolysis of p-toluenesulfonyl chloride |

| N,N'-di-p-toluenesulfonylhydrazide | (CH₃C₆H₄SO₂)₂NNH₂ | Reaction of p-Toluenesulfonylhydrazide with a second molecule of p-toluenesulfonyl chloride[4] |

The presence of these impurities can impact the performance of p-Toluenesulfonylhydrazide in chemical reactions. For instance, unreacted p-toluenesulfonyl chloride can lead to unwanted side reactions, while p-toluenesulfonic acid can alter the pH of the reaction mixture.

Analytical Methodologies for Quality Control

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the assay and impurity profile of p-Toluenesulfonylhydrazide.[2][3] A general protocol is outlined below.

Experimental Protocol: Assay and Impurity Determination by HPLC

Objective: To determine the purity of p-Toluenesulfonylhydrazide and quantify known impurities using a reverse-phase HPLC method with UV detection.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or other suitable buffer)

-

p-Toluenesulfonylhydrazide reference standard (of known purity)

-

Samples of known impurities (if available, for peak identification)

Chromatographic Conditions (Typical):

-

Mobile Phase A: Water with 0.1% Phosphoric Acid

-

Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

-

Gradient:

-

0-5 min: 30% B

-

5-20 min: 30% to 70% B

-

20-25 min: 70% B

-

25-30 min: 70% to 30% B

-

30-35 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Accurately weigh and dissolve the p-Toluenesulfonylhydrazide reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the p-Toluenesulfonylhydrazide sample to be tested at the same concentration as the standard.

-

Impurity Standard Preparation (Optional): If standards are available, prepare a mixed solution of the potential impurities at a low concentration (e.g., 0.01 mg/mL) to determine their retention times.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation:

-

Assay (%): Calculate the percentage purity of the sample by comparing the peak area of the main p-Toluenesulfonylhydrazide peak in the sample chromatogram to that of the standard.

-

Impurities (%): Quantify impurities by area normalization, assuming a similar response factor to the main component, or by using individual impurity standards for more accurate quantification.

-

Visualizing Logical Relationships and Workflows

Hierarchy of Reagent Grades

Caption: Hierarchy of common chemical reagent grades.

Quality Control Workflow for p-Toluenesulfonylhydrazide

Caption: A typical quality control workflow for p-Toluenesulfonylhydrazide.

Conclusion

Ensuring the high purity of p-Toluenesulfonylhydrazide is paramount for its successful application in research and development. By adhering to the stringent purity specifications outlined in this guide and employing robust analytical methods such as HPLC, scientists can have confidence in the quality of this critical reagent. This, in turn, leads to more reliable and reproducible experimental outcomes. The provided experimental protocol and workflows serve as a valuable resource for establishing and maintaining high standards of quality control for p-Toluenesulfonylhydrazide in any laboratory setting.

References

Methodological & Application

Application Notes and Protocols: Utilizing 4-Methylbenzenesulfonohydrazide in the Shapiro Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Shapiro reaction is a powerful and versatile olefination reaction in organic synthesis that converts aldehydes or ketones into alkenes.[1][2] Discovered by Robert H. Shapiro in 1967, this reaction proceeds through the base-mediated decomposition of a p-toluenesulfonylhydrazone (tosylhydrazone) intermediate.[1] 4-Methylbenzenesulfonohydrazide, commonly known as p-toluenesulfonohydrazide or tosylhydrazide, is the key reagent used to generate the required tosylhydrazone from the starting carbonyl compound.[3][4] The reaction is renowned for its ability to generate a vinyllithium species, which can then be quenched with various electrophiles to yield substituted alkenes or trapped to form new carbon-carbon bonds.[5][6][7] This methodology has been instrumental in the total synthesis of complex natural products, such as in the Nicolaou Taxol total synthesis.[1]

Reaction Mechanism and Principles

The Shapiro reaction is a multi-step process that begins with the formation of a tosylhydrazone, followed by a base-induced elimination.

-

Tosylhydrazone Formation: The process starts with the condensation of a ketone or aldehyde with this compound (tosylhydrazide) to form the corresponding tosylhydrazone.[3][5] This is typically an acid-catalyzed reaction.

-

Double Deprotonation: The tosylhydrazone is then treated with at least two equivalents of a strong base, usually an organolithium reagent like n-butyllithium (n-BuLi) or methyllithium (MeLi).[1][6] The first equivalent deprotonates the more acidic hydrazone N-H proton. The second equivalent removes a proton from the α-carbon, forming a dianion intermediate.[5]

-

Elimination and Vinyllithium Formation: The dianion intermediate is unstable and spontaneously eliminates the tosyl group (as a tosylsulfinate anion) and a molecule of nitrogen gas (N₂).[5][7] This fragmentation results in the formation of a vinyllithium species.[5]

-

Electrophilic Quench: The vinyllithium intermediate is then quenched. Protonation with a proton source like water or methanol yields the final alkene product.[6] Alternatively, the vinyllithium can be trapped with other electrophiles (e.g., alkyl halides, aldehydes, CO₂) to create more complex substituted alkenes.[6][8]

A key feature of the Shapiro reaction is its regioselectivity. The deprotonation by the organolithium base generally occurs at the less sterically hindered α-carbon, leading to the formation of the less substituted (kinetically favored) alkene, often referred to as the Hofmann product.[1][5]

Experimental Protocols

Protocol 1: Preparation of a Tosylhydrazone from a Carbonyl Compound

This protocol describes a general method for synthesizing the tosylhydrazone precursor from a ketone or aldehyde.

Materials:

-

Ketone or Aldehyde (1.0 eq)

-

This compound (TsNHNH₂) (1.05 - 1.2 eq)

-

Ethanol (or Methanol)

-

Concentrated HCl (catalytic amount)

-

Beaker or Round-bottom flask

-

Stir bar and magnetic stir plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a flask, dissolve this compound (1.05 eq) in a minimal amount of hot ethanol.[9]

-

To this solution, add the carbonyl compound (1.0 eq).[9]

-

Add a few drops of concentrated HCl to catalyze the reaction.

-

Stir the mixture at room temperature. A precipitate of the tosylhydrazone should begin to form.[9][10] For less reactive ketones, gentle heating may be required.

-

After 30-60 minutes of stirring, cool the mixture in an ice bath to maximize precipitation.[10]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified tosylhydrazone under vacuum. The product can often be used in the next step without further purification.

Protocol 2: Shapiro Reaction for Alkene Synthesis

This protocol details the conversion of a tosylhydrazone to an alkene. Caution: Organolithium reagents are pyrophoric and react violently with water. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

-

Tosylhydrazone (1.0 eq)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, or Hexane/TMEDA)

-

Organolithium reagent (e.g., n-Butyllithium in hexanes, 2.1 - 2.5 eq)

-

Quenching agent (e.g., Methanol or Water)

-

Schlenk flask or three-neck round-bottom flask

-

Syringes and needles

-

Inert gas supply (Argon or Nitrogen)

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Set up an oven-dried flask equipped with a stir bar under an inert atmosphere.

-

Add the tosylhydrazone (1.0 eq) and anhydrous solvent (e.g., THF) to the flask.

-

Cool the resulting suspension or solution to -78 °C using a dry ice/acetone bath.[5]

-

While stirring vigorously, slowly add the organolithium reagent (2.1-2.5 eq) dropwise via syringe. The addition is often accompanied by a color change and the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the elimination is complete (monitor by TLC).[5]

-